2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) is a heterocyclic compound that features a pyridinone ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antipsychotic and anti-HIV-1 activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) involves its interaction with various molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which can lead to its antipsychotic effects . Additionally, the compound can inhibit viral enzymes, contributing to its antiviral activity .
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and exhibits similar biological activities, such as antipsychotic and antimicrobial effects.
2-(1-Piperazinyl)pyrimidine: Another piperazine-containing compound with applications in medicinal chemistry.
Uniqueness: 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Properties
CAS No. |
108122-24-3 |
---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-piperazin-1-yl-3H-pyridin-2-one |
InChI |
InChI=1S/C9H13N3O/c13-9-3-1-2-8(11-9)12-6-4-10-5-7-12/h1-2,10H,3-7H2 |
InChI Key |
VIVSVMDZZOIHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=O)CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.